molecular formula C7H10N2O2 B15240519 5-(Propan-2-yl)-1,3-oxazole-4-carboxamide

5-(Propan-2-yl)-1,3-oxazole-4-carboxamide

Cat. No.: B15240519
M. Wt: 154.17 g/mol
InChI Key: KKPVVEOWEINFEG-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)-1,3-oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole ring substituted with a propan-2-yl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yl)-1,3-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α-haloketone with an amide in the presence of a base, leading to the formation of the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as polyphosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazole-4-carboxamide derivatives with different substituents.

Scientific Research Applications

5-(Propan-2-yl)-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Propan-2-yl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Propan-2-yl)-1,3-oxazole-4-carboxamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

5-propan-2-yl-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C7H10N2O2/c1-4(2)6-5(7(8)10)9-3-11-6/h3-4H,1-2H3,(H2,8,10)

InChI Key

KKPVVEOWEINFEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CO1)C(=O)N

Origin of Product

United States

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